molecular formula C23H36O4 B1264341 Broussonetone C

Broussonetone C

Cat. No. B1264341
M. Wt: 376.5 g/mol
InChI Key: GPDYNSLXYAITQJ-SKUUYEPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Broussonetone C is a natural product found in Broussonetia papyrifera with data available.

Scientific Research Applications

Antityrosinase and Antioxidant Effects

Broussonetone C, along with other compounds from the leaves of Broussonetia papyrifera, has been identified as a marginal inhibitor of tyrosinase and a significant inhibitor of xanthine oxidase. These properties suggest potential use in skin-protecting cosmetics due to their antioxidant effects (Ko, Chang, & Lu, 2008).

Biological Characteristics and Comprehensive Applications

Broussonetia papyrifera, from which Broussonetone C is derived, has been studied for its various biological characteristics and comprehensive applications. These include investigations into its chemical compositions and potential propagation techniques, providing a basis for further study and utilization (Wan Wen, 2008).

Microsatellite Markers for Genetic Diversity Assessment

Research involving Broussonetia papyrifera has led to the development of microsatellite markers. These markers are useful for assessing genetic diversity within the species, which is essential for conservation and breeding programs (Peñailillo et al., 2017).

Anticancer Effects via Cytochrome P450 Inhibition

Broussonetone C has been studied for its inhibitory effect on the CYP2J2 enzyme, which is predominantly expressed in human tumor tissues. It demonstrated cytotoxic effects against human hepatoma HepG2 cells, suggesting potential anti-cancer applications (Park et al., 2018).

Chemical Composition and Effects on Lipids

The chemical composition of the fatty oil from Fructus Broussonetiae, which contains compounds including Broussonetone C, has been analyzed. Studies have shown effects on plasma lipids and adipose tissue in rats, indicating potential health benefits (Pang et al., 2016).

Cytotoxic Activity of Alkaloids

Broussonetia papyrifera fruits, containing Broussonetone C, have shown cytotoxic activity. The isolated alkaloids have been evaluated for their effectiveness against various cancer cell lines, contributing to the understanding of their anticancer potential (Pang et al., 2014).

properties

Product Name

Broussonetone C

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

(1'R,2'S,4R,4'R,9'S,10'S,13'S)-2'-hydroxy-2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]-3'-one

InChI

InChI=1S/C23H36O4/c1-19(2)9-6-10-21(5)15-8-7-14-11-22(15,18(25)16(24)17(19)21)12-23(14)13-26-20(3,4)27-23/h14-15,17-18,25H,6-13H2,1-5H3/t14-,15-,17+,18+,21-,22+,23-/m0/s1

InChI Key

GPDYNSLXYAITQJ-SKUUYEPTSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1C(=O)[C@H]([C@]34[C@H]2CC[C@@H](C3)[C@]5(C4)COC(O5)(C)C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1C(=O)C(C34C2CCC(C3)C5(C4)COC(O5)(C)C)O)C)C

synonyms

broussonetone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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